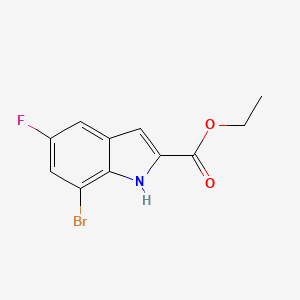

Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUJOWOCPLOJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative that has emerged as a valuable building block in medicinal chemistry. The indole scaffold itself is a privileged structure, forming the core of numerous natural products and pharmaceuticals.[1][2] The strategic placement of bromine and fluorine atoms on the indole ring of this compound provides medicinal chemists with versatile tools to modulate its physicochemical and pharmacological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific interactions with biological targets.[3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel antiviral therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development.

General Properties

| Property | Value | Source(s) |

| CAS Number | 396076-60-1 | [4][5][6][7] |

| Molecular Formula | C₁₁H₉BrFNO₂ | [4][5] |

| Molecular Weight | 286.10 g/mol | [4][7] |

| Appearance | White to off-white powder/solid | [5] |

| Purity | Typically ≥98% | [5] |

| Refractive Index | ~1.627 | [5] |

Note: Physical properties such as melting point and solubility in various organic solvents are not consistently reported in publicly available literature and should be determined empirically.

Spectroscopic Data

While full spectral data is often proprietary to chemical suppliers, typical spectroscopic characteristics can be inferred from the structure and data for analogous compounds.[8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), distinct aromatic protons on the indole ring, and a broad singlet for the N-H proton. The fluorine and bromine atoms will influence the chemical shifts and coupling constants of the adjacent aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the eight carbons of the indole core. The carbon atoms directly bonded to fluorine and bromine will exhibit characteristic chemical shifts and, in the case of the fluorine-substituted carbon, C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) of approximately equal intensity, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-H and C=C stretching vibrations in the aromatic region.

Synthesis of this compound

The synthesis of this multi-substituted indole can be approached through several established methods for indole ring formation. A common and versatile strategy is the Fischer indole synthesis.[10]

Conceptual Synthetic Pathway

A plausible synthetic route involves two key stages: the formation of the indole ring via Fischer indole synthesis, followed by esterification.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Fischer indole synthesis and esterification.[10] Optimization of reaction conditions may be necessary.

Step 1: Fischer Indole Synthesis of 7-Bromo-5-fluoro-1H-indole-2-carboxylic acid

-

Hydrazone Formation: To a solution of 2-bromo-4-fluorophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl pyruvate (1.1 eq).

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the formation of the hydrazone intermediate by thin-layer chromatography (TLC).

-

Cyclization: Once hydrazone formation is complete, add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like ZnCl₂).

-

Heating: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) to induce cyclization. The reaction progress should be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid, 7-bromo-5-fluoro-1H-indole-2-carboxylic acid, can be collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Fischer Esterification

-

Reaction Setup: Suspend the 7-bromo-5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in an excess of anhydrous ethanol, which serves as both the reactant and the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux and maintain this temperature until the reaction is complete, as indicated by TLC.

-

Solvent Removal: After cooling, remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product of high purity.

Chemical Reactivity and Derivatization

The presence of multiple functional groups—the indole N-H, the C7-bromine, and the C2-ethyl ester—makes this molecule a versatile platform for further chemical modifications.

Cross-Coupling Reactions at the C7-Position

The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Caption: Key reaction sites and potential derivatizations of the title compound.

Modification of the Ester and Indole Nitrogen

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide). This carboxylic acid can then be coupled with various amines to form amides.

-

N-Alkylation/Arylation: The indole nitrogen can be alkylated or arylated under basic conditions, which can be important for modulating the compound's properties and exploring interactions with biological targets.

Applications in Drug Discovery

Halogenated indoles are of significant interest in drug discovery due to their wide range of biological activities.[2] this compound and its derivatives are particularly relevant in the field of antiviral research.

Inhibitors of Influenza Virus Polymerase

A primary application of this indole scaffold is in the development of inhibitors targeting the influenza virus. Specifically, derivatives of this molecule have been investigated as inhibitors of the cap-binding domain of the polymerase basic protein 2 (PB2) subunit of the influenza A viral polymerase complex.[3][11][12][13][14] This enzyme is crucial for the "cap-snatching" mechanism that the virus uses to initiate the transcription of its own genome. By blocking this process, these compounds can effectively halt viral replication.

The 7-fluoroindole scaffold has been explored as a bioisosteric replacement for the 7-azaindole core found in other PB2 inhibitors.[3][13] The 5-fluoro and 7-bromo substituents on the indole ring provide opportunities to fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties. The bromine atom, in particular, serves as a key handle for introducing various substituents through cross-coupling reactions to explore the chemical space around this position and optimize interactions within the PB2 binding pocket.[3][13] While specific activity data for this compound is not widely published, related indole-2-carboxylate derivatives have demonstrated potent anti-influenza activity, with IC₅₀ values in the low micromolar range.[1][15]

Conclusion

This compound is a strategically designed chemical entity with significant potential in medicinal chemistry. Its well-defined structure and the reactivity of its functional groups offer a robust platform for the synthesis of diverse compound libraries. The demonstrated relevance of the halogenated indole scaffold in the development of influenza PB2 inhibitors underscores the importance of this compound as a key intermediate for the discovery of novel antiviral agents. Further research into the synthesis, derivatization, and biological evaluation of this and related compounds is likely to yield new therapeutic candidates for the treatment of influenza and other diseases.

References

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Clark, M. P., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry.

- Li, W., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313–321.

- Ludo, F., et al. (2014). Discovery of a novel, first-in-class, orally bioavailable azaindole inhibitor (VX-787) of influenza PB2. Journal of Medicinal Chemistry.

- Semantic Scholar. (n.d.). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives.

- ACS Publications. (2019). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry.

- ResearchGate. (2019). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region.

- ResearchGate. (n.d.). Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2.

- Zhan, P., et al. (2016). A review on recent developments of indole-containing antiviral agents. Antiviral Chemistry and Chemotherapy.

- ResearchGate. (n.d.). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives.

- Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

- The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry website.

- ChemicalBook. (n.d.). 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester.

- Aaron Chemistry. (n.d.). 1H-Indole-2-carboxylic acid, 7-bromo-5-fluoro-, ethyl ester.

- Shanghai Angewchem Co., Ltd. (n.d.). This compound 396076-60-1 Purity 98% China.

- BLDpharm. (n.d.). 396076-60-1|this compound.

- AbacipharmTech. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

- Google Patents. (2009). WO 2009/144554 A1.

- Google Patents. (n.d.). EP0120221A1 - Process for the preparation of 7-alkyl indoles.

- ChemUniverse. (n.d.). This compound [P93214].

- Naik, N., et al. (2011). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.

- ResearchGate. (n.d.). Preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate.

- Sandeep, C., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry.

- Google Patents. (n.d.). US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor.

- Google Patents. (n.d.). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

- Al-Ostoot, F. H., et al. (2023).

- Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole.

- ChemicalBook. (n.d.). Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum.

- Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters.

- BLD Pharmatech Ltd. (n.d.). Ethyl 7-bromo-4-fluoro-1H-indole-3-carboxylate.

Sources

- 1. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 396076-60-1 | MFCD16036842 | 1H-Indole-2-carboxylic acid, 7-bromo-5-fluoro-, ethyl ester [aaronchem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester(396076-60-1) 1H NMR [m.chemicalbook.com]

- 9. 396076-60-1|this compound|BLD Pharm [bldpharm.com]

- 10. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 11. Discovery of a novel, first-in-class, orally bioavailable azaindole inhibitor (VX-787) of influenza PB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A-Z Guide to Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical structure, spectroscopic properties, synthesis, and critical role as an intermediate in the development of novel therapeutics.

Chemical Identity and Molecular Structure

This compound is a halogenated derivative of the indole-2-carboxylate scaffold. The strategic placement of bromine and fluorine atoms significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in synthetic organic chemistry.

Core Attributes

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester | [1] |

| CAS Number | 396076-60-1 | [2][3][4] |

| Chemical Formula | C₁₁H₉BrFNO₂ | [2][3][4] |

| Molecular Weight | 286.10 g/mol | [2][4] |

| Appearance | White to off-white powder/crystals | [5] |

| Purity | Typically ≥97% | [4] |

Structural Representation

The molecule consists of a bicyclic indole core, with a bromine atom at position 7 and a fluorine atom at position 5. An ethyl carboxylate group is attached at position 2. This substitution pattern is crucial for its utility in building more complex molecular architectures.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Spectroscopic data is fundamental for the unambiguous identification and quality control of the compound. While specific spectra for this exact molecule are not widely published in detail, representative data for similar indole-2-carboxylates can be used for interpretation.[1][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the indole ring, and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons are influenced by the fluorine and bromine substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would display signals for the carbonyl carbon of the ester, the ethyl group carbons, and the eight distinct carbons of the indole core. The carbon atoms directly bonded to fluorine and bromine will show characteristic shifts and couplings.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (286.10 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in two major peaks (M and M+2) of nearly equal intensity, which is a definitive characteristic of a monobrominated compound.

Synthesis and Purification

The synthesis of substituted indoles like this compound often involves multi-step sequences. A common and powerful method for creating the indole-2-carboxylate core is the Reissert indole synthesis or variations thereof.

A plausible synthetic pathway would start from a suitably substituted nitrotoluene, which undergoes condensation with diethyl oxalate, followed by reductive cyclization.

Caption: Generalized synthetic workflow for this compound.

General Experimental Protocol (Illustrative)

-

Condensation: The starting substituted o-nitrotoluene is treated with a strong base (e.g., sodium ethoxide) and diethyl oxalate to form the corresponding ethyl o-nitrophenylpyruvate derivative.

-

Reductive Cyclization: The intermediate pyruvate is then subjected to reduction. Catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) is a common method.[7] This step simultaneously reduces the nitro group to an amine, which then spontaneously cyclizes with the adjacent ketone to form the indole ring.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The product is typically precipitated by adding water to the reaction mixture.[7] The crude solid is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol, or a mixture of methylene chloride and petroleum ether) to yield the pure product.[7]

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. The indole nucleus is a privileged scaffold, appearing in numerous natural products and pharmaceuticals.[8][9]

The substituents on this specific indole offer several advantages:

-

Fluorine: The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.[5]

-

Bromine: The bromine atom serves as a convenient synthetic handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of other chemical groups.

-

Ester Group: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing another point for modification.[10]

This compound is a key building block for synthesizing inhibitors of various enzymes, such as kinases, which are important targets in cancer therapy.[11][12]

Caption: Role as a versatile intermediate in drug discovery workflows.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Identification: This material may be irritating to the mucous membranes and upper respiratory tract.[13] It can be harmful if inhaled, comes into contact with skin, or is swallowed.[14]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood.[13] Wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[15]

-

Handling: Avoid contact with eyes, skin, and clothing.[13] Ensure adequate ventilation during use. Keep the container tightly closed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated area.[13] It is typically stored at room temperature.

-

Fire Fighting: Use dry powder or carbon dioxide extinguishers. It is considered combustible.[14][16]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.[15]

To the best of our knowledge, the toxicological properties of this product have not been fully investigated.[13] Users should consult the full Safety Data Sheet (SDS) from their supplier before handling.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its unique substitution pattern provides multiple avenues for synthetic elaboration, enabling the creation of diverse libraries of compounds for biological screening. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this powerful building block in the development of next-generation therapeutics.

References

-

AbacipharmTech. This compound. [Online] Available at: [Link]

-

Angewchem. This compound 396076-60-1. [Online] Available at: [Link]

-

ChemUniverse. This compound [P93214]. [Online] Available at: [Link]

-

Autech. Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications. [Online] Available at: [Link]

-

Al-Ostoot, F. H., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2940. Available at: [Link]

-

ResearchGate. Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. [Online] Available at: [Link]

-

Seal Bond. Safety Data Sheet. [Online] Available at: [Link]

-

Latyshev, G. V., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3538. Available at: [Link]

-

Naik, N., et al. (2023). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 14(3), 268-278. Available at: [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Online] Available at: [Link]

-

Al-Warhi, T., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1205-1221. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed, 36847231. Available at: [Link]

-

El-Damasy, D. A., et al. (2021). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 12(10), 1739-1752. Available at: [Link]

-

H.B. Fuller. Foster 95-50 Safety Data Sheet. [Online] Available at: [Link]

Sources

- 1. 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester(396076-60-1) 1H NMR [m.chemicalbook.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Page loading... [guidechem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. innospk.com [innospk.com]

- 6. 396076-60-1|this compound|BLD Pharm [bldpharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. seal-bond.com [seal-bond.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document elucidates its chemical and physical properties, provides a detailed synthetic protocol, and presents its characteristic spectroscopic data. Furthermore, it delves into the strategic applications of this compound in drug discovery, with a particular focus on its role as a precursor in the synthesis of targeted therapeutics such as Poly(ADP-ribose) polymerase (PARP) inhibitors. The strategic positioning of the bromo and fluoro substituents on the indole scaffold is discussed in the context of modulating pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.

Introduction: The Strategic Importance of Substituted Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which in turn dictates its interaction with biological targets. This compound has emerged as a valuable intermediate due to the unique combination of its substituents, which offer multiple avenues for synthetic diversification and modulation of bioactivity. The presence of a bromine atom at the 7-position provides a handle for cross-coupling reactions, while the fluorine atom at the 5-position can enhance metabolic stability and binding affinity. The ethyl ester at the 2-position offers a site for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid.

Indole derivatives are integral to the development of a wide range of therapeutic agents, including those for cancer, infectious diseases, and neurological disorders.[1] Their ability to mimic endogenous ligands and participate in crucial biological interactions underscores their importance in the design of novel drugs.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for determining appropriate reaction conditions, purification methods, and for quality control.

| Property | Value | Source |

| CAS Number | 396076-60-1 | [2][3] |

| Molecular Formula | C₁₁H₉BrFNO₂ | [4] |

| Molecular Weight | 286.10 g/mol | [4] |

| Appearance | White to off-white solid | Generic supplier data |

| Boiling Point | 393.6 °C at 760 mmHg | [4] |

| Purity | Typically ≥98% | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. While specific spectra are proprietary to commercial suppliers, typical spectral characteristics are outlined below. ChemicalBook is a resource that lists the availability of ¹H NMR, ¹³C NMR, IR, and MS data for this compound.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the ethyl group protons (a quartet and a triplet), and the N-H proton. The coupling patterns of the aromatic protons would be influenced by both the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, with the chemical shifts of the aromatic carbons being significantly affected by the electronegative halogen substituents.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretch of the indole ring, the C=O stretch of the ester, and C-H stretches of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS):

Mass spectral analysis will show the molecular ion peak corresponding to the mass of the compound, as well as characteristic fragmentation patterns that can be used to confirm its structure.

Synthesis of this compound

The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives from arylhydrazines and carbonyl compounds.[6][7] This approach can be adapted for the synthesis of this compound.

Reaction Scheme: Fischer Indole Synthesis

The synthesis involves the reaction of (2-bromo-4-fluorophenyl)hydrazine with ethyl pyruvate in the presence of an acid catalyst.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. 396076-60-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Page loading... [guidechem.com]

- 5. 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester(396076-60-1) 1H NMR [m.chemicalbook.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

An In-depth Technical Guide to Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate

This guide provides a comprehensive technical overview of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, a halogenated indole derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its synthesis, characterization, and potential applications, offering field-proven insights and methodologies.

Introduction: The Strategic Importance of Halogenated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] The strategic introduction of halogen atoms, particularly fluorine and bromine, onto the indole ring can profoundly influence a molecule's physicochemical and pharmacological properties.[2][4] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins.[4] Bromine, on the other hand, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[5]

This compound combines these features, making it a valuable and versatile building block for the synthesis of complex therapeutic agents. Its structure is primed for modifications at the indole nitrogen, the carboxylic ester, and the bromine-bearing position, allowing for the systematic exploration of chemical space in drug discovery programs.

Physicochemical and Structural Characteristics

A solid understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | Internal Verification |

| CAS Number | 396076-60-1 | Internal Verification |

| Molecular Formula | C₁₁H₉BrFNO₂ | Internal Verification |

| Molecular Weight | 286.10 g/mol | Internal Verification |

| Appearance | Expected to be a white to off-white solid | General knowledge based on similar compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | General knowledge based on similar compounds |

Synthesis of this compound: A Validated Approach

The Fischer indole synthesis is a robust and widely employed method for the preparation of indole derivatives from arylhydrazines and carbonyl compounds.[6][7][8][9] This approach is highly adaptable for the synthesis of this compound.

Proposed Synthetic Workflow

The synthesis commences with the formation of the key intermediate, (2-bromo-4-fluorophenyl)hydrazine, followed by its condensation with ethyl pyruvate to form a hydrazone. Subsequent acid-catalyzed cyclization yields the target indole.

Caption: Proposed Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol

Step 1: Synthesis of (2-bromo-4-fluorophenyl)hydrazine

-

Dissolve 2-bromo-4-fluoroaniline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Basify the mixture with a concentrated sodium hydroxide solution until a precipitate forms.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (2-bromo-4-fluorophenyl)hydrazine.

Step 2: Synthesis of this compound

-

Dissolve the crude (2-bromo-4-fluorophenyl)hydrazine and an equimolar amount of ethyl pyruvate in absolute ethanol.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature to form the corresponding hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the hydrazone formation is complete, remove the ethanol under reduced pressure.

-

Add polyphosphoric acid (PPA) to the residue and heat the mixture to 80-100 °C with stirring for several hours until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The expected spectral data are based on the analysis of structurally similar halogenated indole-2-carboxylates.[1][10][11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the indole ring with couplings influenced by the fluorine and bromine substituents, a signal for the C3-proton, and a broad singlet for the N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of the indole core. The carbon signals will exhibit splitting patterns due to C-F coupling.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands are expected for the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching of the ester (around 1700 cm⁻¹), and C-H and C=C stretching vibrations in the aromatic region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) of approximately equal intensity due to the presence of the bromine atom.

Applications in Drug Discovery and Development

This compound is a highly valuable building block for the synthesis of a diverse range of biologically active molecules. The indole nucleus itself is a "privileged scaffold" in medicinal chemistry, known to interact with a multitude of biological targets.[2][3]

Versatility as a Synthetic Intermediate

The reactivity of this molecule at multiple positions allows for its elaboration into more complex structures with potential therapeutic applications.

Caption: Synthetic utility in drug discovery.

-

N-Functionalization: The indole nitrogen can be alkylated or arylated to introduce various substituents, which can modulate the molecule's biological activity and pharmacokinetic profile.[1]

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, a key intermediate for the synthesis of amides and other derivatives with a wide range of biological activities, including as inhibitors of enzymes like GSK-3β.[12][13]

-

Cross-Coupling Reactions: The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity.[10]

Potential Therapeutic Areas

Given the established biological activities of substituted indoles, derivatives of this compound could be investigated for a variety of therapeutic applications, including:

-

Oncology: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[13][14]

-

Neuroscience: Substituted indole-2-carboxylates have been explored as antagonists for the glycine binding site of the NMDA receptor, with potential applications in neurological disorders.[15]

-

Infectious Diseases: The indole scaffold is present in numerous antibacterial and antiviral agents.[2][5][16]

Conclusion

This compound is a strategically designed molecule that holds considerable promise as a versatile intermediate in medicinal chemistry. Its unique combination of a fluorinated and brominated indole core provides a robust platform for the synthesis of novel compounds with potentially enhanced therapeutic properties. The synthetic route outlined in this guide, based on the well-established Fischer indole synthesis, offers a reliable method for its preparation. The potential for diverse chemical modifications makes this compound a valuable tool for drug discovery and development professionals seeking to create next-generation therapeutics.

References

-

G. Gaviraghi, E. J. Fletcher, P. L. Ornstein, D. D. Schoepp, J. A. Monn, D. M. T. T. Tran, P. Angioni, A. M. F. Marino, P. C. Contini, Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site, PubMed, [Link].

-

A. M. M. K. El-Deen, Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate, MDPI, [Link].

-

M. S. Mohamed, A. A. F. Wasfy, F. A. Yassin, Synthesis and biological activity of functionalized indole-2-carboxylates, triazino, PubMed, [Link].

-

S. R. Subba Rami Reddy, et al., Synthesis and biological evaluation of indoles, Der Pharma Chemica, [Link].

-

A. M. M. K. El-Deen, Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate, ResearchGate, [Link].

-

A. A. El-Malah, et al., Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors, Asian Journal of Organic & Medicinal Chemistry, [Link].

-

S. Singh, et al., Indole-2-carboxamides Optimization for Antiplasmodial Activity, ACS Bio & Med Chem Au, [Link].

-

A. H. E. Hassan, et al., Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells, RSC Publishing, [Link].

-

M. A. El-Gamal, et al., Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors, PMC - NIH, [Link].

-

A. M. Warżajtis, et al., Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations, MDPI, [Link].

-

M. A. Y. M. Al-Khafaji, et al., Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles, PMC - NIH, [Link].

-

Organic Chemistry Portal, Fischer Indole Synthesis, Organic Chemistry Portal, [Link].

-

S. Kumar, et al., Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures, SyncSci Publishing, [Link].

-

A. M. A. El-Soll, et al., A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities, MDPI, [Link].

-

S. Kumar, et al., Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures, Syncsci Publishing, [Link].

-

S. S. Patel, Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent, RJPT, [Link].

-

P. Shah, A. D. Westwell, The role of fluorine in medicinal chemistry, PubMed, [Link].

-

B. Gutmann, et al., On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions, ResearchGate, [Link].

-

B. Gutmann, et al., On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions, Semantic Scholar, [Link].

-

A. M. M. K. El-Deen, Biomedical Importance of Indoles, PMC - NIH, [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]

- 11. mdpi.com [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. syncsci.com [syncsci.com]

- 15. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

Discovery and background of halogenated indole compounds

An In-depth Technical Guide to the Discovery and Background of Halogenated Indole Compounds

Executive Summary

Halogenated indoles represent a fascinating and vital class of heterocyclic compounds with a rich history that stretches from antiquity to the forefront of modern medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of these molecules. Beginning with the ancient production of Tyrian purple, a brominated indigo derivative, we trace the journey of halogenated indoles from their natural origins in marine organisms to their chemical synthesis and development as potent therapeutic agents.[1] This document details the isolation of key marine natural products, outlines seminal synthetic methodologies, and explores the diverse biological activities that have established halogenated indoles as privileged scaffolds in drug discovery. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a valuable resource for professionals in the field.

A Royal Hue: The Ancient History of Halogenated Indoles

The story of halogenated indoles begins not in a laboratory, but in the ancient coastal cities of the Levant. The Phoenicians, masters of maritime trade, were the first to mass-produce a vibrant and exceptionally stable purple dye known as Tyrian purple.[1][2] This dye, so costly it became synonymous with royalty and imperial power, was painstakingly extracted from the mucus of several species of predatory sea snails of the family Muricidae.[2][3] Archaeological evidence suggests that the production of this dye may have been pioneered by the Minoans as early as the 20th–18th century BC.[2][4]

The chemistry behind this legendary color remained a mystery for millennia. It was not until 1909 that the German chemist Paul Friedländer, after extracting 1.4 grams of the pure pigment from 12,000 Murex brandaris snails, elucidated its structure as 6,6'-dibromoindigo .[4] This discovery marked the first structural characterization of a naturally occurring organobromine compound and laid the groundwork for the modern study of halogenated indoles. The final color of Tyrian purple is actually a mixture of pigments, including the red 6,6'-dibromoindigo, the purple 6-bromoindigo, and blue indigo, the proportions of which can vary depending on the snail species and processing methods.[5]

Natural Sources and Chemical Diversity

While Tyrian purple is the most historically famous example, the vast majority of halogenated indoles have been discovered in the last half-century, primarily from marine organisms. The marine environment, with its unique ecological pressures and higher concentration of bromide relative to terrestrial environments, is a prolific source of these compounds.[6][7] Marine invertebrates such as sponges, tunicates, and bryozoans, as well as marine-derived fungi and bacteria, produce an astonishing diversity of halogenated indole alkaloids.[8][9][10] The presence of a halogen atom profoundly influences the biological activity of these molecules.[6][11]

Bromoindoles are the most prevalent, followed by chloro- and iodo-derivatives, which are rarer.[6][12] The following table summarizes a selection of representative halogenated indole compounds, highlighting their structural diversity.

| Compound Name | Halogen(s) | Natural Source (Example) | Key Biological Activity | Reference(s) |

| Plakohypaphorines A-C | Iodine | Plakortis simplex (Sponge) | Antihistamine | [6][8] |

| Meridianins A-G | Bromine | Aplidium meridianum (Tunicate) | Kinase Inhibition, Cytotoxic | [6] |

| Arborescidines A-D | Bromine | Pseudodistoma arborescens (Tunicate) | Cytotoxic (KB cells) | [1] |

| Hapalindoles | Chlorine | Hapalosiphon fontinalis (Cyanobacteria) | Antibacterial, Antimycotic | [3][13] |

| Notoamides | Bromine, Chlorine | Aspergillus sp. (Marine Fungus) | Cytotoxic (HeLa, L1210 cells) | [8] |

| Dionemycin | Chlorine | Streptomyces sp. SCSIO 11791 (Deep-sea Bacterium) | Antibacterial (MRSA), Cytotoxic | |

| Flustramines | Bromine | Flustra foliacea (Bryozoan) | Muscle Relaxant, BChE Inhibition | [8] |

| Fascaplysin | Bromine | Fascaplysinopsis sp. (Sponge) | Cytotoxic, Antiviral | [14] |

| Rebeccamycin | Chlorine | Lechevalieria aerocolonigenes (Actinomycete) | Antitumor (Topoisomerase I inhibitor) | [15] |

Biosynthesis: Nature's Halogenation Strategies

The remarkable structural diversity of halogenated indoles is a product of sophisticated enzymatic machinery. The biosynthesis of these compounds typically involves two key stages: the formation of the indole ring, usually from tryptophan, and the subsequent halogenation event catalyzed by specific enzymes.

The FADH₂-Dependent Halogenase Engine

The regioselective incorporation of a halogen atom onto an electron-rich aromatic ring like indole is a chemically challenging reaction. Nature has evolved a class of enzymes known as FADH₂-dependent halogenases to perform this task with exquisite precision.[16] These enzymes utilize a reduced flavin adenine dinucleotide (FADH₂) cofactor, molecular oxygen, and a halide ion (Cl⁻ or Br⁻) to generate a potent halogenating agent.[17][18]

The catalytic cycle, elucidated through studies of enzymes like Tryptophan-7-halogenase (PrnA), is a self-validating system ensuring controlled halogenation.[19][20]

Experimental Insight: The Mechanism of FADH₂-Dependent Tryptophan Halogenation

The mechanism proceeds as follows:

-

Flavin Reduction: An associated flavin reductase enzyme reduces FAD to FADH₂ using NAD(P)H.[18]

-

Peroxyflavin Formation: The FADH₂ within the halogenase active site reacts with O₂ to form a flavin-hydroperoxide intermediate (FAD-OOH).

-

Hypohalous Acid Generation: The FAD-OOH reacts with a halide ion (X⁻) to generate the corresponding hypohalous acid (HOX) and flavin-hydroxide (FAD-OH).[20]

-

Substrate Halogenation: The highly reactive HOX is channeled through the enzyme to the substrate (e.g., L-tryptophan) bound in a specific orientation. A key lysine residue in the active site is proposed to activate the HOX and facilitate the electrophilic aromatic substitution onto the indole ring at a specific position (e.g., C7 for PrnA).[19][20]

This enzymatic strategy prevents the release of the reactive halogenating species into the cellular environment and dictates the precise location of halogenation on the indole scaffold, a feat that is often difficult to achieve with conventional chemical synthesis.[19]

Case Study: The Hapalindole Biosynthetic Pathway

The biosynthesis of the complex, polycyclic hapalindole alkaloids in cyanobacteria showcases a more intricate biosynthetic logic. The pathway begins with an indole precursor and involves not only halogenation but also prenylation and a remarkable series of cyclization reactions.[3][13]

The core of the hapalindole scaffold is assembled via a fascinating enzymatic cascade that was contrary to initial hypotheses.[3] Studies on the biosynthetic gene cluster from Fischerella ambigua revealed that the pathway involves a rare, biocatalytic Cope rearrangement .[2][3]

Workflow: Hapalindole Core Biosynthesis

-

Prenylation: The enzyme FamD2, a prenyltransferase, attaches a geranyl pyrophosphate (GPP) group to the C3 position of an indole isonitrile precursor.[3]

-

Cope Rearrangement: A specialized "Stig cyclase" enzyme (e.g., FamC1) catalyzes a[2][2]-sigmatropic Cope rearrangement of the geranyl group. This key step sets the stereochemistry at two crucial carbon centers (C11 and C12).[3][5]

-

Cyclization Cascade: The same cyclase then catalyzes a 6-exo-trig cyclization followed by an electrophilic aromatic substitution to form the complete tetracyclic core of the hapalindole.[2][3]

-

Late-Stage Tailoring: Further enzymatic modifications, including oxidations and halogenations by α-ketoglutarate-dependent oxygenases, generate the final diversity of hapalindole-type structures.[5]

Chemical Synthesis: Accessing Halogenated Indoles in the Laboratory

While natural sources provide the blueprint, chemical synthesis is essential for producing larger quantities of these compounds for biological evaluation, creating structural analogs for structure-activity relationship (SAR) studies, and confirming proposed structures. The synthesis of halogenated indoles can range from direct halogenation of the indole core to more complex, multi-step total syntheses.

A key building block and bioactive compound in its own right is 6-bromoisatin , which is a precursor found in the biosynthesis of Tyrian purple.[21] Its synthesis is a foundational protocol in this field.

Protocol 4.1: Synthesis of 6-Bromoisatin

This protocol describes the synthesis of 6-bromoisatin from N-(3-bromophenyl)-2-hydroxyiminoacetamide via a cyclization reaction catalyzed by concentrated sulfuric acid.

Materials:

-

N-(3-bromophenyl)-2-hydroxyiminoacetamide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice water

-

Filtration apparatus (Buchner funnel)

Procedure:

-

Reaction Setup: Carefully add N-(3-bromophenyl)-2-hydroxyiminoacetamide (1.0 eq, e.g., 55 g) to concentrated sulfuric acid (5 mL per gram of starting material) in a flask suitable for heating.

-

Initial Heating: Maintain the temperature of the mixture at 50 °C with stirring. An exothermic reaction may be observed.

-

Cyclization: Increase the temperature of the reaction system to 90 °C and maintain for 3 hours. Monitor the reaction progress if analytical methods are available (e.g., TLC).

-

Quenching and Precipitation: Upon completion, allow the reaction mixture to cool slightly before slowly and carefully pouring it into a large beaker of ice water with vigorous stirring. A yellow precipitate of 6-bromoisatin will form.

-

Isolation: Collect the yellow solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual acid.

-

Drying: Dry the collected solid thoroughly. The resulting 6-bromoisatin is often of sufficient purity (e.g., 98% yield) for subsequent use without further purification.[22]

Biological Activity and Therapeutic Potential

Halogenated indoles exhibit a remarkable spectrum of biological activities, making them privileged structures in drug discovery. Their activities include potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7][10][14]

Mechanism of Action: Indolocarbazoles as Kinase Inhibitors

Among the most studied halogenated indoles are the indolocarbazoles , such as the chlorinated microbial product rebeccamycin and its structural relative, staurosporine .[15] These compounds are renowned for their potent antitumor activity, which stems primarily from their ability to inhibit a wide range of protein kinases.[14][23]

Protein kinases are critical enzymes that regulate a vast number of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is a hallmark of cancer. Staurosporine and rebeccamycin function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of target proteins and halting downstream signaling.[23]

In addition to broad-spectrum kinase inhibition, some indolocarbazoles, particularly rebeccamycin derivatives, also function as inhibitors of DNA topoisomerase I, an enzyme involved in DNA replication and repair.[15] This dual mechanism of action contributes to their potent cytotoxic effects against cancer cells.

Modern Discovery and Future Outlook

The discovery of novel halogenated indoles is no longer solely reliant on traditional bioassay-guided fractionation. Modern drug discovery pipelines leverage a suite of advanced technologies to accelerate the process.[24][25]

-

Genome Mining: With the decreasing cost of sequencing, the biosynthetic potential of marine microbes can be assessed in silico. By identifying biosynthetic gene clusters (BGCs) that encode for halogenases and indole-modifying enzymes, researchers can predict the production of novel compounds and prioritize organisms for further study.[25][26]

-

Advanced Metabolomics and Dereplication: Ultra-high-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (MS) allows for the rapid chemical profiling of complex natural product extracts.[4] Computational tools and databases, such as the Global Natural Products Social Molecular Networking (GNPS) platform, enable the rapid identification of known compounds (dereplication), allowing researchers to focus their efforts on discovering truly novel chemical entities.[4]

-

Artificial Intelligence and Machine Learning: AI is increasingly being applied to predict the biological activity of compounds from their structure, analyze complex MS data, and even predict structures from genomic data, further streamlining the discovery process.[24][27]

The unique chemical space occupied by halogenated indoles, combined with their potent and diverse biological activities, ensures that they will remain a fertile ground for drug discovery and development for years to come. As we continue to explore the vast biodiversity of the marine world with increasingly sophisticated tools, a new wave of halogenated indole-based therapeutics is undoubtedly on the horizon.

References

-

Recent advances in Hapalindole-type cyanobacterial alkaloids: biosynthesis, synthesis, and biological activity - PMC. (n.d.). PubMed Central.[Link]

-

Brominated indole alkaloids from the marine tunicate Pseudodistoma arborescens. (1991). Journal of Natural Products.[Link]

-

Biogenesis of hapalindole alkaloids The hapalindole and fischerindole... (n.d.). ResearchGate.[Link]

-

Select hapalindole-type alkaloids a) Biosynthetic pathway leading to... (n.d.). ResearchGate.[Link]

-

Marine Indole Alkaloids - PMC. (2015). National Institutes of Health.[Link]

-

Halogenated Indole Alkaloids from Marine Invertebrates - PMC. (2010). PubMed Central.[Link]

-

Methods in marine natural product drug discovery: what's new? (2023). Taylor & Francis Online.[Link]

-

Natural Product Drug Discovery From Marine Organisms With Advanced UPLC and MS Technology. (2019). Labcompare.[Link]

-

Hapalindole/Ambiguine Biogenesis Is Mediated by a Cope Rearrangement, C–C Bond-Forming Cascade - PMC. (2015). National Institutes of Health.[Link]

-

Advances in Biosynthesis of Natural Products from Marine Microorganisms - PMC. (2021). National Institutes of Health.[Link]

-

Marine natural products: a new wave of drugs? - PMC. (2011). National Institutes of Health.[Link]

-

Biocatalysts from cyanobacterial hapalindole pathway afford antivirulent isonitriles against MRSA. (2021). Indian Academy of Sciences.[Link]

-

Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis. (2015). National Institutes of Health.[Link]

-

Mechanism of Action of Flavin-Dependent Halogenases. (2022). ACS Catalysis.[Link]

-

Mechanism of Action of Flavin-Dependent Halogenases - PMC. (2022). National Institutes of Health.[Link]

-

Natural Indole Alkaloids from Marine Fungi: Chemical Diversity and Biological Activities. (2021). Thieme Connect.[Link]

-

Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures. (2020). SpringerLink.[Link]

-

(Open Access) Methods in marine natural product drug discovery: what's new? (2023). SciSpace.[Link]

-

Halogenated Indole Alkaloids from Marine Invertebrates. (2010). Semantic Scholar.[Link]

-

Marine Indole Alkaloids. (2015). MDPI.[Link]

-

Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC. (2022). National Institutes of Health.[Link]

-

Can Fascaplysins Be Considered Analogs of Indolo[2,3-a]pyrrolo[3,4-c]carbazoles? Comparison of Biosynthesis, Biological Activity and Therapeutic Potential. (2023). MDPI.[Link]

-

Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC. (2023). PubMed Central.[Link]

-

(PDF) Halogenated Indole Alkaloids from Marine Invertebrates. (2010). ResearchGate.[Link]

-

Halometabolites isolated from the marine-derived fungi with potent pharmacological activities - PMC. (2022). National Institutes of Health.[Link]

-

Staurosporine and rebeccamycin aglycones are assembled by the oxidative action of StaP, StaC, and RebC on chromopyrrolic acid. (2009). PubMed.[Link]

-

Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. (2022). Frontiers.[Link]

-

Structural studies of rebeccamycin, staurosporine, and violacein biosynthetic enzymes. (2009). ProQuest.[Link]

-

FADH2‐Dependence of Tryptophan 7‐Halogenase. (1999). ResearchGate.[Link]

-

Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases - PMC. (2013). PubMed Central.[Link]

-

Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application. (2022). MDPI.[Link]

-

Rebeccamycin and staurosporine biosynthesis: insight into the mechanisms of the flavin-dependent monooxygenases RebC and StaC. (2011). PubMed.[Link]

-

Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC. (2005). PubMed Central.[Link]

-

Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (2021). MDPI.[Link]

-

Halogenated Compounds from Marine Algae - PMC. (2010). National Institutes of Health.[Link]

-

Exploring Marine as a Rich Source of Bioactive Peptides: Challenges and Opportunities from Marine Pharmacology. (2022). PubMed Central.[Link]

-

(PDF) A Review: Halogenated Compounds from Marine Actinomycetes. (2021). ResearchGate.[Link]

-

Simple and Efficient Method for the Preparation of 5-Bromoisatins. (2012). Caspian Journal of Chemistry.[Link]

Sources

- 1. Brominated indole alkaloids from the marine tunicate Pseudodistoma arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hapalindole/Ambiguine Biogenesis Is Mediated by a Cope Rearrangement, C–C Bond-Forming Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labcompare.com [labcompare.com]

- 5. researchgate.net [researchgate.net]

- 6. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities | MDPI [mdpi.com]

- 11. Halometabolites isolated from the marine-derived fungi with potent pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]

- 13. Recent advances in Hapalindole-type cyanobacterial alkaloids: biosynthesis, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Mechanism of Action of Flavin-Dependent Halogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]

- 23. Apoptosis By Treatment Staurosporine [bdbiosciences.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Advances in Biosynthesis of Natural Products from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. (Open Access) Methods in marine natural product drug discovery: what’s new? (2023) | Jehad Almaliti | 6 Citations [scispace.com]

The Rising Therapeutic Potential of Fluorinated Indole Carboxylates: A Technical Guide

Introduction: The Strategic Convergence of Fluorine and the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including the anti-inflammatory drug indomethacin and anti-cancer agents like vincristine.[1][2] Its versatile structure allows for a wide range of biological activities.[3] In parallel, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design. Fluorination can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[1]

This guide delves into the synergistic combination of these two powerful elements: fluorinated indole carboxylates . The addition of both a fluorine atom and a carboxylate group to the indole nucleus creates a class of compounds with significant and diverse biological potential. We will explore their prominent activities, delve into the underlying mechanisms of action, analyze structure-activity relationships, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Key Biological Activities & Mechanisms of Action

Fluorinated indole carboxylates have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic areas.

Anticancer Activity

The indole framework is a key component of many successful anticancer drugs.[4] The introduction of fluorine can further enhance these properties. Fluorinated indole derivatives have shown potent cytotoxic and antiproliferative effects against various cancer cell lines.[3]

Mechanism of Action: A primary mechanism for their anticancer effects is the inhibition of crucial cellular targets like receptor tyrosine kinases (RTKs). For instance, certain fluorinated indole derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth and metastasis.[5] Sunitinib, an approved anticancer drug, features a fluorinated indole core and functions as a multi-targeted RTK inhibitor.[5][6] Other indole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells by modulating pathways such as the EGFR and p53-MDM2 mediated pathways.[4]

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling cascade by a fluorinated indole carboxylate.

Antimicrobial Activity

With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Indole derivatives have emerged as a promising class of compounds.[7] Specifically, fluorinated indole carboxylates have shown activity against a range of Gram-positive and Gram-negative bacteria.[2]

Mechanism of Action: While diverse, a key antibacterial mechanism for some indole derivatives involves the inhibition of essential bacterial enzymes. For example, some non-β-lactam indole carboxylates have been identified as potent inhibitors of metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[7] Other indole-based compounds are thought to disrupt bacterial membranes, leading to cell death.[8]

Anti-inflammatory Activity

Indole derivatives, such as the well-known NSAID Indomethacin, have a long history in treating inflammation.[2] Tryptophan metabolites, including indole-3-carboxylate, have been shown to modulate immune responses and protect mucosal integrity.[9]

Mechanism of Action: The anti-inflammatory effects of indole derivatives can be multifaceted. Some compounds, like Indole-3-acetic acid (IAA), have been shown to suppress the production of pro-inflammatory cytokines like IL-1β and IL-6 by mitigating the nuclear translocation of NF-κB.[10] Additionally, they can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[11] Activation of the Aryl Hydrocarbon Receptor (AhR) by indole compounds is another proposed mechanism for their anti-inflammatory function.[11]

Structure-Activity Relationships (SAR)

The biological activity of fluorinated indole carboxylates is highly dependent on the precise arrangement of substituents on the indole core. Understanding these relationships is crucial for designing more potent and selective compounds.

-

Position of Fluorine: The location of the fluorine atom on the benzene ring of the indole scaffold significantly impacts activity. For example, in a series of indole-chalcone derivatives, a 6-fluoro substitution showed high cytotoxicity against HCT-116 cancer cells.[12] In other contexts, moving a fluorine from one position to another can result in a dramatic decrease in potency, highlighting the sensitivity of the molecule-target interaction.[13]

-

Carboxylate Group: The position of the carboxylate (or related carboxamide) group is equally critical. Indole-2-carboxylates and indole-3-carboxylates often exhibit distinct biological profiles. For instance, indole-2-carboxamides have been developed as dual EGFR/CDK2 inhibitors for cancer therapy[14], while indole-3-carboxamides have been explored as antimicrobial agents.[8]

-

Other Substituents: Modifications to other positions on the indole ring or on the carboxylate side chain can fine-tune the activity. For example, the introduction of fluorinated amide substituents on a 3-benzyl-5-indolecarboxamide scaffold led to a potent and selective leukotriene receptor antagonist.[15]

Logical Diagram: SAR Considerations

Caption: Key structural elements influencing the biological profile of the compounds.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel fluorinated indole carboxylates, a series of standardized in vitro assays are essential.

Anticancer Activity: MTT Cell Proliferation Assay

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated indole carboxylate compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Workflow: In Vitro Screening

Caption: A generalized workflow for the in vitro screening of new chemical entities.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria. The MIC is determined by visual inspection for turbidity.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 2-fold serial dilution of the fluorinated indole carboxylate compounds in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria only, no compound) and a negative control (broth only, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[16]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of selected indole derivatives to illustrate the impact of structural modifications.

| Compound ID | Modification | Cell Line | IC₅₀/GI₅₀ (nM) | Reference |

| FC116 | 6-fluoro indole-chalcone | HCT-116/L | 6 | [12] |

| Compound 14 | 5-fluoro analog of FC116 | HCT-116/L | 7 | [12] |

| Compound 12 | 6-methyl analog of FC116 | HCT-116/L | 24 | [12] |

| Compound 10b | Indole-penta-heterocycle | K562 | 10 | [4] |

| Compound 11h | Indole-penta-heterocycle | K562 | 60 | [4] |

Challenges and Future Directions

While the potential of fluorinated indole carboxylates is clear, challenges remain. Achieving selectivity for specific biological targets over others is a significant hurdle that requires careful design and extensive screening. Optimizing pharmacokinetic properties, such as solubility and oral bioavailability, is also crucial for translating these promising compounds into viable drug candidates.

Future research should focus on expanding the chemical diversity of this compound class through novel synthetic methods.[17] A deeper understanding of their mechanisms of action, aided by computational modeling and structural biology, will enable more rational, target-based drug design. The exploration of these compounds as dual-function or multi-target agents represents another exciting frontier for addressing complex diseases like cancer.

Conclusion